molecular formula C6H4BrF2N B1288759 3-Bromo-2,6-difluoroaniline CAS No. 1262198-07-1

3-Bromo-2,6-difluoroaniline

Cat. No. B1288759
M. Wt: 208 g/mol
InChI Key: HIZADWSSPWORHH-UHFFFAOYSA-N
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Description

The compound 3-Bromo-2,6-difluoroaniline is a brominated and fluorinated aniline derivative. Aniline derivatives are commonly used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of bromine and fluorine atoms in the compound suggests that it may be reactive and could serve as an intermediate in various organic synthesis reactions.

Synthesis Analysis

The synthesis of bromo-fluoroaniline derivatives is not directly discussed in the provided papers. However, the synthesis of related brominated and fluorinated compounds is reported. For example, the preparation of 1,3-dibromo-1,1-difluoro-2-propanone is described as a new synthon for the chemoselective preparation of thiazoles, which are important in drug discovery . Similarly, the synthesis of 3-bromo-3,3-difluoroalanine Schiff bases through bromodifluoromethylation of glycine Schiff bases is reported, which undergoes an intramolecular rearrangement involving radical ipso-substitution at the aromatic ring . These methods could potentially be adapted for the synthesis of 3-Bromo-2,6-difluoroaniline.

Molecular Structure Analysis

The molecular structure of 3-Bromo-2,6-difluoroaniline would consist of an aromatic ring with two fluorine atoms at the 2 and 6 positions and a bromine atom at the 3 position, along with an amine group attached to the ring. The crystal structures of related compounds, such as the dihydrogen hexafluorosilicate monohydrates of p-bromoaniline, have been analyzed, showing that these structures are stabilized by ionic forces and hydrogen bonds . This information could be relevant when considering the molecular interactions and stability of 3-Bromo-2,6-difluoroaniline.

Chemical Reactions Analysis

The reactivity of brominated and fluorinated compounds is highlighted in several studies. For instance, 3-bromo-1,1,1-trifluoroacetone is used as a versatile building block for the synthesis of various trifluoromethylated heterocycles and aliphatic compounds . The presence of a bromine atom in 3-Bromo-2,6-difluoroaniline suggests that it could undergo similar reactions, such as nucleophilic substitution or coupling reactions. The reaction of α-bromo enones with 1,2-diamines to form piperazin-2-ones and the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene are examples of the types of chemical transformations that brominated compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2,6-difluoroaniline would be influenced by the presence of bromine and fluorine atoms. These atoms are known to affect the electron distribution in the aromatic ring, potentially impacting the compound's boiling point, melting point, solubility, and reactivity. The photodissociation dynamics of brominated alcohols have been studied, providing insights into the bond dissociation processes . Although not directly related to aniline derivatives, these studies can give a general understanding of the behavior of brominated compounds under certain conditions.

Scientific Research Applications

  • Halogen-Aniline Derivatives in Crystal Structure Analysis : Halogenated anilines, like 2,4-dibromo-6-chloroaniline, and derivatives similar to 3-Bromo-2,6-difluoroaniline, are studied for their crystal structures. These compounds form infinite chains via hydrogen bonds and are significant in crystallography (Ferguson et al., 1998).

  • Toxicological Studies of Haloanilines : While specifically focusing on nephrotoxic effects, studies involving haloanilines like 3,5-dibromoaniline and 3,5-difluoroaniline have provided insights into the toxicity of these compounds, which are used in manufacturing pesticides, dyes, and drugs (Hong et al., 2000).

  • Synthesis and Application in Dye Manufacturing : Research into the synthesis of compounds like 4-Bromo-3-methylanisole, closely related to 3-Bromo-2,6-difluoroaniline, shows its application in producing heat and pressure-sensitive dyes for thermal papers. This highlights the utility of bromoanilines in industrial dye manufacturing (Xie et al., 2020).

  • Spectroscopic and Chemical Reactivity Studies : The study of difluoroanilines, especially focusing on 2,6-difluoroaniline, provides insights into the effects of fluorine substitution on aniline derivatives. These studies involve spectroscopic methods and density functional theory, highlighting their reactivity and potential for various applications (Kose et al., 2019).

  • Synthesis Techniques for Agricultural Applications : Research on the synthesis of 2,6-difluoroaniline, a compound closely related to 3-Bromo-2,6-difluoroaniline, demonstrates its use in producing efficient insecticides. The optimization of synthesis techniques indicates its importance in the agricultural sector (Guo-lan, 2008).

  • Flavonoid Research and Receptor Affinity : Studies on synthetic flavonoids like 6-Bromo-3'-nitroflavone show high affinity for benzodiazepine receptors, indicating potential pharmacological applications. While this study is not directly related to 3-Bromo-2,6-difluoroaniline, it reflects the broader scope of bromoanilines in receptor affinity research (Wolfman et al., 1998).

  • Fluorinated Building Blocks in Synthesis : Research into 3-bromo-1,1,1-trifluoroacetone shows its versatility as a fluorinated building block, used in synthesizing various trifluoromethylated compounds. This study underlines the importance of bromo-fluoro compounds in synthetic chemistry (Lui et al., 1998).

Safety And Hazards

3-Bromo-2,6-difluoroaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

3-bromo-2,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZADWSSPWORHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303939
Record name 3-Bromo-2,6-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,6-difluoroaniline

CAS RN

1262198-07-1
Record name 3-Bromo-2,6-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262198-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,6-difluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round bottom flask containing tert-butyl 3-bromo-2,6-difluorophenylcarbamate (1 g, 3.3 mmol) was added DCM (3 mL) and TFA (3 mL). The reaction was stirred for 2 hours at room temperature. The volatiles were removed in vacuo, and the resulting residue was neutralized with saturated aqueous NaHCO3 solution to pH 8. The aqueous mixture was extracted with EtOAc. Organic phase was washed with water, brine, dried (Na2SO4), filtered and concentrated onto silica. Purification by flash chromatography (SiO2; 0-50% EtOAc in heptane) afforded 425 mg (63%) of 3-bromo-2,6-difluoroaniline: LCMS (m/z) 208.0 (MH+); tR=0.80 minute; 1H NMR (400 MHz, DMSO-d6) δ 5.54 (s, 2H) 6.78 (ddd, J=9.0, 7.4, 5.5 Hz, 1H) 6.85-6.95 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Tanaka - 2020 - search.proquest.com
Direct conversion of targeted C–H bonds into desired functional groups is the most ideal transformation in the organic synthesis, simplifying the preparation of complex molecules. …
Number of citations: 2 search.proquest.com
JE Tsang - 2021 - search.proquest.com
The epidermal growth factor receptor (EGFR) is genetically altered in nearly 60% of glioblastoma (GBM) tumors; however, tyrosine kinase inhibitors (TKIs) against EGFR have failed to …
Number of citations: 3 search.proquest.com
AA Senf - 2016 - edoc.hu-berlin.de
Rapid developments in the field of controlled polymerization have led to numerous ways to produce well defined polymeric structures. This influence on the polymeric microstructure …
Number of citations: 3 edoc.hu-berlin.de

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